![molecular formula C17H15BrN2O B12932944 Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-13-6](/img/structure/B12932944.png)
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamide group attached to a 3-bromophenyl and 1H-indol-1-ylmethyl moiety. The molecular formula of this compound is C16H13BrN2O, and it has a molecular weight of approximately 329.19 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the reaction of 3-bromoaniline with acetic anhydride to form 3-bromoacetanilide. This intermediate is then reacted with indole-1-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like bismuth trifluoromethanesulfonate. The reaction is carried out at elevated temperatures, typically around 80°C, and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding acids or ketones, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- include:
3-Bromoacetanilide: An intermediate in the synthesis of various organic compounds.
N-(4-Bromophenyl)acetamide: A compound with similar structural features and applications.
Uniqueness
What sets Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- apart from similar compounds is its unique combination of the 3-bromophenyl and 1H-indol-1-ylmethyl moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
649740-13-6 |
|---|---|
Fórmula molecular |
C17H15BrN2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)-indol-1-ylmethyl]acetamide |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)19-17(14-6-4-7-15(18)11-14)20-10-9-13-5-2-3-8-16(13)20/h2-11,17H,1H3,(H,19,21) |
Clave InChI |
LVMVGLLFAYRSKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)


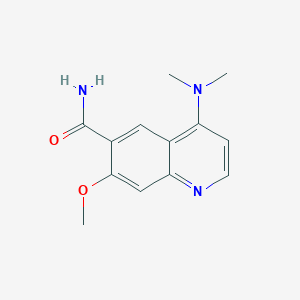
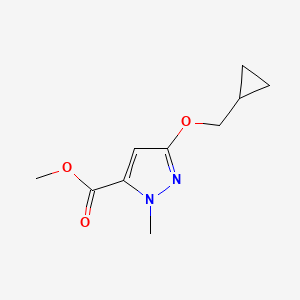
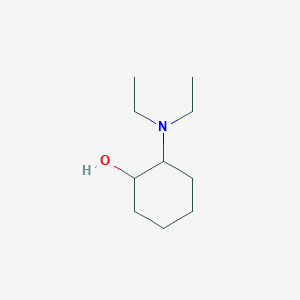
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)

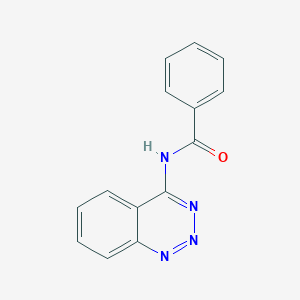
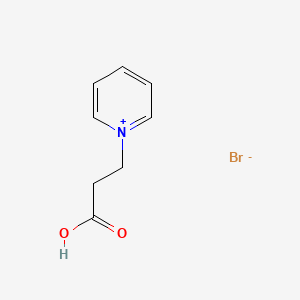
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
